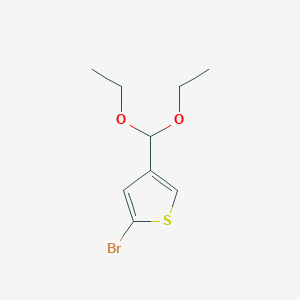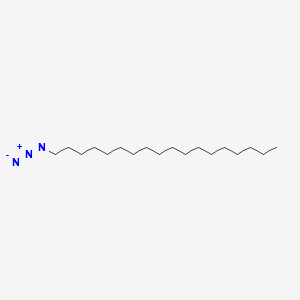
5-Bromo-2-fluoro-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-3-iodobenzonitrile is a chemical compound with the CAS Number: 1131632-57-9 . It has a molecular weight of 325.91 and its molecular formula is C7H2BrFIN . It is a yellow to brown solid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H . The Inchi Key is NYXQOIBMMREITL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 325.91 and its molecular formula is C7H2BrFIN .Scientific Research Applications
5-Bromo-2-fluoro-3-iodobenzonitrile is widely used in scientific research due to its versatility and wide range of applications. It is used in organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound is used as a reagent in reactions such as the synthesis of arylhalides and the synthesis of nitriles. In drug discovery, this compound can be used to synthesize novel compounds for drug development. In biochemistry, this compound can be used to study the structure and function of proteins, as well as to study enzyme catalysis.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3-iodobenzonitrile is not well understood. However, it is believed to involve the formation of a bromoacetamide intermediate, which is then reacted with 2-fluoro-3-iodobenzonitrile to form this compound. The reaction is believed to proceed via a nucleophilic substitution reaction, in which the bromoacetamide is attacked by the nucleophile, 2-fluoro-3-iodobenzonitrile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-cancer properties. In addition, this compound may have some effects on the nervous system, as it has been found to inhibit the release of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-2-fluoro-3-iodobenzonitrile in lab experiments include its versatility and wide range of applications. It is a relatively inexpensive compound and can be used in a variety of reactions. The main limitation of using this compound in lab experiments is that the mechanism of action is not well understood. This can make it difficult to predict the outcome of experiments and interpret the results.
Future Directions
There are a number of potential future directions for 5-Bromo-2-fluoro-3-iodobenzonitrile research. These include further research into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into the use of this compound in drug discovery and organic synthesis. Finally, research could be conducted into the use of this compound in other applications, such as biochemistry and materials science.
Synthesis Methods
5-Bromo-2-fluoro-3-iodobenzonitrile can be synthesized by a number of methods, including the reaction of bromoacetamide with 2-fluoro-3-iodobenzonitrile in the presence of a base, such as potassium carbonate. The reaction proceeds by forming a bromoacetamide intermediate, which is then reacted with 2-fluoro-3-iodobenzonitrile to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or methanol. The reaction can be carried out at room temperature or at elevated temperatures depending on the desired outcome.
Safety and Hazards
5-Bromo-2-fluoro-3-iodobenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
5-bromo-2-fluoro-3-iodobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXQOIBMMREITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)



![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)




![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)


![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)
